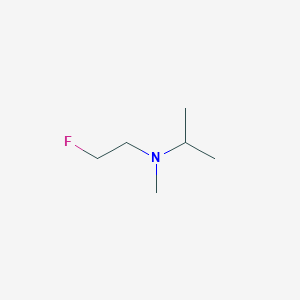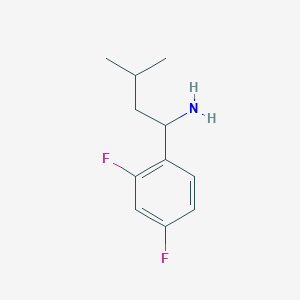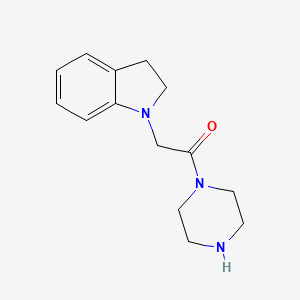
2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one is a synthetic organic compound that features both an indole and a piperazine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the piperazine moiety.
Final Coupling: The final step involves coupling the indole and piperazine rings through an appropriate linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds containing indole and piperazine moieties are often studied for their potential pharmacological activities. They may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. The indole and piperazine rings are common motifs in many pharmaceuticals, suggesting that this compound could interact with biological targets in a meaningful way.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one would depend on its specific biological activity. Generally, compounds with indole and piperazine moieties can interact with various molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate signaling pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one: Similar structure but with a different substitution pattern on the indole ring.
1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one: Similar structure but with a different substitution pattern on the piperazine ring.
2-(2,3-dihydro-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-(2,3-dihydroindol-1-yl)-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C14H19N3O/c18-14(16-9-6-15-7-10-16)11-17-8-5-12-3-1-2-4-13(12)17/h1-4,15H,5-11H2 |
InChI-Schlüssel |
FVFMOYHPBBAMOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)CC(=O)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)
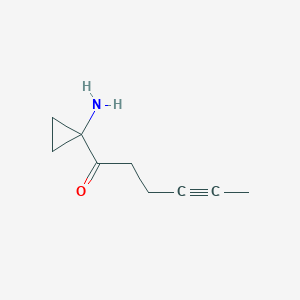
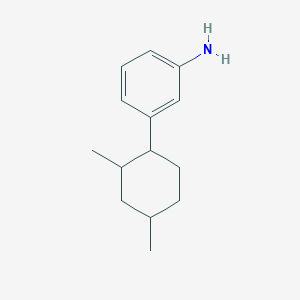

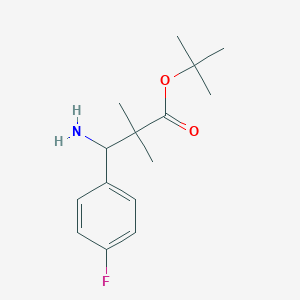

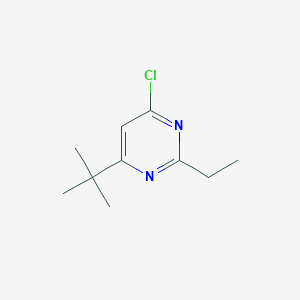
![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
